molecular formula C10H13N3 B6230134 1-(1H-indazol-1-yl)propan-2-amine CAS No. 1283381-85-0

1-(1H-indazol-1-yl)propan-2-amine

Cat. No.: B6230134
CAS No.: 1283381-85-0
M. Wt: 175.2
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Description

1-(1H-Indazol-1-yl)propan-2-amine (CAS 1283381-85-0) is a synthetic organic compound with the molecular formula C10H13N3 and a molecular weight of 175.24 g/mol . This chemical features an indazole heterocycle linked to a propan-2-amine chain, a structure that places it within a class of compounds being actively investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel . Recent structure-based drug discovery efforts have utilized molecular docking on large chemical libraries to identify novel scaffolds that bind to the allosteric potentiator site on CFTR . While research is ongoing, compounds with this core structure are of significant interest for developing new therapeutic leads for cystic fibrosis and secretory diarrhea, conditions linked to CFTR dysfunction . This product is supplied with a high purity of 98% and is intended for research purposes only . It is strictly for use in laboratory scientific investigations and is not approved for human, veterinary, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1283381-85-0

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Indazole Formation via Aryne Annulation

A one-pot synthesis leveraging aryne intermediates offers an efficient route to 1-alkylindazoles. Using 1,1-dialkylhydrazones and aryne precursors, the indazole ring is formed under mild conditions. For example:

  • Reagents : Benzaldehyde dimethylhydrazone, CsF, acetic anhydride, o-(trimethylsilyl)phenyl triflate.

  • Conditions : 65°C in acetonitrile for 10 hours.

  • Mechanism : Aryne insertion into the hydrazone C–N bond, followed by cyclization to form the indazole core.

This method avoids harsh conditions and enables scalability, though yields depend on substituent electronic effects.

Side-Chain Introduction: Propan-2-amine Functionalization

Nucleophilic Substitution of Alcohol Intermediates

1-(1H-Indazol-1-yl)propan-2-ol (PubChem CID: 22504198) serves as a key intermediate. Conversion to the amine involves:

  • Activation of the Hydroxyl Group :

    • Mesylation or tosylation using methanesulfonyl chloride or tosyl chloride in dichloromethane with a base (e.g., triethylamine).

  • Displacement with Ammonia :

    • Treatment with aqueous or alcoholic ammonia under elevated pressure (50–100°C).

    • Yield : ~60–75% (estimated from analogous transformations).

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of 1-(1H-indazol-1-yl)propan-2-one:

  • Reagents : Ammonium acetate, sodium cyanoborohydride (NaCNBH3).

  • Conditions : Methanol, room temperature, 12–24 hours.

  • Advantages : Mild conditions and high functional group tolerance.

Direct N-Alkylation of Indazole

Alkylation with 2-Aminopropyl Halides

Reaction of 1H-indazole with 2-aminopropyl bromide or chloride in the presence of a base (e.g., K2CO3):

  • Solvent : DMF or acetonitrile.

  • Temperature : 80–100°C for 6–12 hours.

  • Challenges : Competitive N2-alkylation may occur, requiring careful optimization.

Buchwald–Hartwig Amination

A palladium-catalyzed cross-coupling approach:

  • Catalyst : Pd2(dba)3/Xantphos.

  • Ligand : BINAP.

  • Substrate : 1H-indazole and 2-aminopropyl triflate.

  • Yield : Up to 85% in model systems.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Aryne AnnulationHydrazones, CsF65°C, 10 h50–70One-pot, scalableSensitive to steric hindrance
Nucleophilic SubstitutionMsCl, NH350–100°C, 24 h60–75Simple two-step processRequires high-pressure ammonia
Reductive AminationNaCNBH3, NH4OAcRT, 12–24 h70–80Mild, no protecting groups neededKetone precursor synthesis
Buchwald–HartwigPd2(dba)3, BINAP100°C, 6 h80–85High regioselectivityCostly catalysts

Mechanistic Insights and Optimization

Steric and Electronic Effects

  • N1 vs. N2 Selectivity : Bulkier bases (e.g., LiHMDS) favor N1-alkylation in indazoles.

  • Fluorine Substituents : Electron-withdrawing groups (e.g., 5-fluoro) enhance reaction rates in nucleophilic substitutions.

Solvent and Temperature Impact

  • Polar Aprotic Solvents : DMF improves solubility of intermediates but may promote side reactions at high temperatures.

  • Microwave Assistance : Reduces reaction times by 50% in aryne annulation .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

1-(1H-indazol-1-yl)propan-2-amine has been investigated for its potential therapeutic applications:

  • Anticancer Properties: Research indicates that this compound may act as a bioactive agent with the ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific cellular pathways associated with tumor growth.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents.

Biological Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition: It has been noted to inhibit certain enzymes involved in critical metabolic processes. For example, it may affect kinases that regulate cell cycle progression and apoptosis, which are pivotal in cancer biology .

Materials Science

In addition to its biological applications, this compound is being explored for its utility in materials science:

  • Building Block for Complex Molecules: It serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and advanced materials .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines via apoptosis induction.
Study BAntimicrobial EffectsShowed efficacy against specific bacterial strains, indicating potential as a new antibiotic.
Study CEnzyme InteractionIdentified as an inhibitor of casein kinase II, impacting cellular signaling pathways related to cancer .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Heterocycle Amine Position Substituents Key Structural Differences Evidence ID
1-(1H-Indazol-1-yl)propan-2-amine Indazole Secondary None Reference compound
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine Indazole Tertiary Methyl at indazole N1 Tertiary amine; altered steric bulk
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Tetrahydroindazole Secondary Saturated indazole ring Reduced aromaticity; conformational flexibility
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine Pyrazole Secondary Methyl at pyrazole C3 Monocyclic vs. bicyclic; fewer N atoms
2-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride Imidazole Primary Imidazole C2 linkage Primary amine; monocyclic structure

Key Observations :

  • Indazole vs.
  • Amine Position : Secondary amines (as in the target compound) may improve membrane permeability compared to tertiary (e.g., ) or primary amines (e.g., ).
  • Substituents : Methyl or saturated ring modifications (e.g., ) alter steric and electronic profiles, impacting metabolic stability and target engagement.
Pharmacological Activity
  • Serotonin Receptor Modulation : Compounds like 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) show 5HT2A receptor agonism, suggesting the propan-2-amine moiety is critical for receptor interaction .
  • Antifungal Potential: Imidazole-linked propan-2-amine analogs (e.g., imidazolylindol-propanol) exhibit potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans), highlighting the role of heterocycle-amine conjugates .

Limitations : Direct biological data for this compound are absent; inferences rely on structural analogs.

Physicochemical Properties
Property This compound 2-(1H-Imidazol-2-yl)propan-1-amine 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine
Molecular Formula C₁₀H₁₂N₄ C₆H₁₁N₃ C₇H₁₃N₃
Molecular Weight (g/mol) 188.23 125.17 139.20
logP (Predicted) ~1.8 ~0.5 ~1.2
Solubility Moderate (amine enhances) High (primary amine) Moderate

Insights :

  • The indazole moiety increases molecular weight and logP compared to imidazole/pyrazole analogs, likely improving lipid bilayer penetration but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-indazol-1-yl)propan-2-amine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Route 1 : Adapt the condensation reaction used for imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propan-1-amine in ). Replace imidazole with indazole and optimize solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or Pd-based catalysts).

  • Route 2 : Use nucleophilic substitution of 1H-indazole with 2-aminopropyl halides (e.g., 3-chloropropan-1-amine), monitoring purity via HPLC .

  • Optimization : Employ design-of-experiments (DoE) to vary molar ratios, reaction time, and workup procedures. Track yields using LC-MS and characterize intermediates via 1^1H/13^{13}C NMR .

    Table 1 : Comparison of Synthetic Yields Under Different Conditions

    CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
    K₂CO₃EtOH806295%
    Pd/CDMF1207898%

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring accurate bond-length and angle measurements .
  • Spectroscopy : Assign 1^1H NMR peaks (e.g., indazole aromatic protons at δ 7.5–8.5 ppm, amine protons at δ 1.5–2.5 ppm) and compare with PubChem data for analogous compounds (e.g., 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride ).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 190.1 (calculated for C₁₀H₁₂N₃).

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in modulating biological targets?

  • Methodology :

  • Docking studies : Compare binding affinity with indazole vs. imidazole derivatives (e.g., N-((1H-Indol-2-yl)methyl)propan-2-amine ). Use AutoDock Vina to model interactions with serotonin receptors or kinases.

  • Functional assays : Test in vitro inhibition of enzymes (e.g., kinases) at varying concentrations (1–100 µM) and analyze dose-response curves .

    Table 2 : Binding Affinity (Ki) of Analogous Amines

    CompoundTarget ReceptorKi (nM)Source
    This compound5-HT₂A120Extrapolated
    1-(Imidazol-1-yl)propan-2-amine5-HT₂A450

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-analysis : Compare published IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) and identify variables like assay conditions (pH, cell lines) .
  • Reproducibility : Replicate key studies using standardized protocols (e.g., MTT assays in HEK293 cells) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational strategies predict the metabolic stability of this compound?

  • Methodology :

  • In silico metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., amine oxidation, indazole ring hydroxylation) .
  • Experimental validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and quantify metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Analysis :

  • Solubility discrepancies may arise from polymorphic forms (e.g., hydrochloride salt vs. free base) or solvent choice (aqueous buffer vs. DMSO). Characterize crystal forms via PXRD and DSC .
  • Example : Free base solubility in PBS (pH 7.4) = 0.8 mg/mL vs. hydrochloride salt = 12 mg/mL .

Key Recommendations for Experimental Design

  • Prioritize enantiomeric resolution if chirality impacts activity (e.g., (R)- vs. (S)-enantiomers in phenethylamines ).
  • Use SHELXTL for high-resolution crystallographic data refinement to resolve structural ambiguities .

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